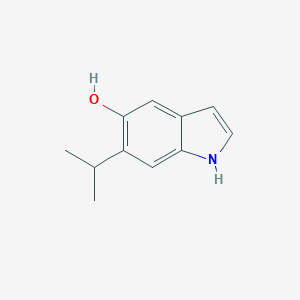

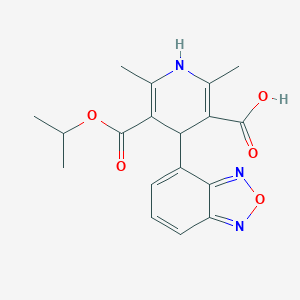

1-((2-Éthylhexyl)oxy)-4-méthoxybenzène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones as described in the second paper involves a palladium-catalyzed dearomative arylation/oxidation reaction, which is a sophisticated method that could potentially be adapted for the synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene . The first paper discusses the identification of impurities in a 1,2-diethoxybenzene sample, which suggests that careful analysis is required to ensure the purity of synthesized compounds .

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a solvated compound using X-ray crystallography and AM1 molecular orbital methods . This type of analysis is crucial for understanding the conformation and geometry of organic molecules, which in turn affects their reactivity and physical properties. Although the compound studied is different, the methods described could be applied to determine the structure of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. However, the synthesis paper and the impurity identification paper imply that organic compounds can undergo a variety of reactions, and their reactivity can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, they do highlight the importance of understanding these properties in the context of organic chemistry. The identification of impurities and the structural analysis suggest that properties such as solubility, boiling point, and stability are key to the practical use and analysis of organic compounds. The methods used in these papers could be employed to study the physical and chemical properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

Applications De Recherche Scientifique

Industrie cosmétique : Agent émollient et conditionneur de la peau

Ce composé est structurellement apparenté à des ingrédients couramment utilisés dans les crèmes pour la peau, comme le 3-[(2-éthylhexyl)oxy]-1,2-propanediol, connu sous le nom de SENSIVA® SC50 . Il agit comme un émollient, procurant un effet adoucissant et apaisant sur la peau, et comme un agent conditionneur, améliorant l'apparence de la peau sèche ou endommagée en réduisant les desquamations et en restaurant la souplesse.

Chimie verte : Synthèse d'éthers de glycérol

La synthèse d'éthers de glycérol, qui sont importants dans diverses applications industrielles, peut être réalisée en utilisant des composés similaires. Ces processus font partie des initiatives de chimie verte visant à réduire les sous-produits nocifs et à améliorer la durabilité globale de la fabrication chimique .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

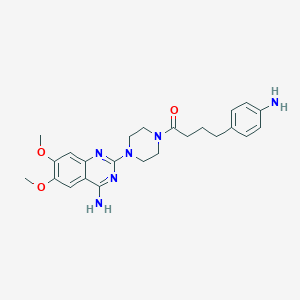

IUPAC Name |

1-(2-ethylhexoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRTUSZHEQXAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391618 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146370-51-6 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

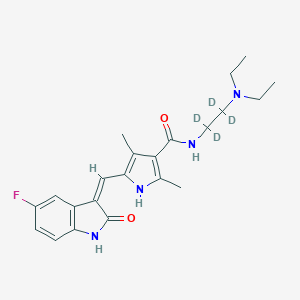

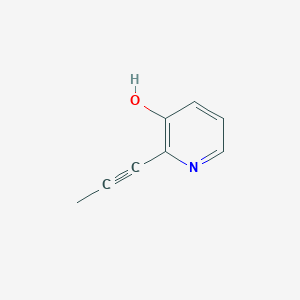

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)